N-(1-deoxyfructosyl)amphotericin B
N-(1-deoxyfructosyl)amphotericin B
Brand Name:
Vulcanchem
CAS No.:
119829-29-7
VCID:
VC0054504
InChI:
InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1
SMILES:
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O
Molecular Formula:
C53H83NO22
Molecular Weight:
1086.2 g/mol
N-(1-deoxyfructosyl)amphotericin B
CAS No.: 119829-29-7
Main Products
VCID: VC0054504
Molecular Formula: C53H83NO22
Molecular Weight: 1086.2 g/mol
CAS No. | 119829-29-7 |
---|---|
Product Name | N-(1-deoxyfructosyl)amphotericin B |
Molecular Formula | C53H83NO22 |
Molecular Weight | 1086.2 g/mol |
IUPAC Name | (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Standard InChI | InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1 |
Standard InChIKey | YAKICIHFDVEAMY-YAYRCEHOSA-N |
Isomeric SMILES | C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |
SMILES | CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O |
Canonical SMILES | CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O |
Synonyms | N-(1-deoxy-D-fructos-lyl)amphotericin B N-(1-deoxyfructosyl)amphotericin B N-Fru-AmB |
PubChem Compound | 6443911 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume